Cas no 871038-72-1 (Raltegravir potassium)

Raltegravir potassium is a potassium salt form of raltegravir, an integrase inhibitor used in antiretroviral therapy for HIV-1 infection. Its key advantage lies in its selective inhibition of HIV integrase, an enzyme essential for viral replication, thereby preventing the integration of viral DNA into the host genome. This compound exhibits high specificity, minimizing off-target effects, and demonstrates potent activity against both wild-type and some resistant strains of HIV-1. Its pharmacokinetic profile allows for predictable dosing, and it is often formulated for oral administration in combination therapies. Raltegravir potassium is valued for its role in improving treatment outcomes for patients with multidrug-resistant HIV.
Raltegravir potassium structure
Raltegravir potassium structure
Product Name:Raltegravir potassium
CAS No:871038-72-1
MF:C20H21FKN6O5
MW:483.514648199081
MDL:MFCD12031642
CID:69167
PubChem ID:23668479
Update Time:2025-10-29

Raltegravir potassium Chemical and Physical Properties

Names and Identifiers

    • Raltegravir potassium
    • N-[(4-Fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide potassium salt
    • MK 0518
    • Raltegravir Potassium Salt
    • Raltegravir (potassium salt)
    • Raltegravir Potassiu
    • MK0518 potassium salt
    • MK-0518 potassium salt
    • Raltegravir K
    • Raltegravir(MK-0518)
    • Isentress
    • Raltegravir ( K salt) API
    • AK326594
    • 43Y000U234
    • potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • C20H20FN6O5.K
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-
    • 4-Pyrimidinecarboxamide, N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-, monopotassium salt (9CI)
    • Ralegravir
    • Raltegravir potassium [USAN]
    • RALTEGRAVIR MONOPOTASSIUM SALT [MI]
    • AS-19171
    • RALTEGRAVIR POTASSIUM [USP MONOGRAPH]
    • CHEMBL518520
    • N-[1-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxo-pyrimidin-2-yl]-1-methyl-ethyl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
    • Raltegravir (potassium)
    • AKOS015896594
    • RALTEGRAVIR POTASSIUM (USP-RS)
    • CS-3263
    • RALTEGRAVIR POTASSIUM (MART.)
    • Isentress hd
    • RALTEGRAVIR POTASSIUM [EP MONOGRAPH]
    • MFCD12031642
    • 871038-72-1 (potassium)
    • UNII-43Y000U234
    • RALTEGRAVIR POTASSIUM (EP MONOGRAPH)
    • BCP01757
    • L000900612 POTASSIUM SALT
    • L-000900612 POTASSIUM SALT
    • DTXSID501007339
    • MK0518 POTASSIUM
    • Raltegravir potassium (JAN/USAN)
    • 4-Pyrimidinecarboxamide, N-((4-fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-, monopotassium salt
    • 871038-72-1
    • SCHEMBL15939218
    • HY-10353A
    • MK-518
    • Isentress (TN)
    • BCPP000092
    • RALTEGRAVIR POTASSIUM [USP-RS]
    • Potassium, Raltegravir
    • AC-2062
    • IFUKBHBISRAZTF-UHFFFAOYSA-M
    • BR164314
    • RALTEGRAVIR POTASSIUM (USP MONOGRAPH)
    • potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
    • BDBM50480673
    • DUTREBIS COMPONENT RALTEGRAVIR POTASSIUM
    • RALTEGRAVIR POTASSIUM [JAN]
    • Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-1,6-dihydropyrimidin-5-olate
    • MK-0518 POTASSIUM
    • CCG-269568
    • Raltegravir monopotassium salt
    • Raltegravir potassium- Bio-X
    • RALTEGRAVIR POTASSIUM [MART.]
    • Potassium 4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
    • Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • AB01274746-01
    • Q-201657
    • Raltegravir potassium [USAN:JAN]
    • potassium 4-{[(4-fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
    • RALTEGRAVIR POTASSIUM [ORANGE BOOK]
    • D07133
    • RALTEGRAVIR POTASSIUM [WHO-DD]
    • RALTEGRAVIR POTASSIUM COMPONENT OF DUTREBIS
    • N-((4-Fluorophenyl)methyl)-1,6-dihydro-5-hydroxy-1-methyl-2-(1-methyl-1-(((5-methyl-1,3,4-oxadiazol-2-yl)carbonyl)amino)ethyl)-6-oxo-4-pyrimidinecarboxamide monopotassium salt
    • Q27258678
    • MK 0518 potassium salt
    • MDL: MFCD12031642
    • Inchi: 1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);
    • InChI Key: NLDVPINGTPMESH-UHFFFAOYSA-N
    • SMILES: [K].O=C(C1OC(C)=NN=1)NC(C)(C)C1N(C)C(=O)C(O)=C(C(NCC2C=CC(F)=CC=2)=O)N=1

Computed Properties

  • Exact Mass: 482.11200
  • Monoisotopic Mass: 482.112
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 843
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 153

Experimental Properties

  • Color/Form: Gray white solid
  • Density: 1.46
  • Melting Point: 282ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 155.07000
  • LogP: 2.13150
  • Vapor Pressure: No data available

Raltegravir potassium Security Information

Raltegravir potassium Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Raltegravir potassium Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Production Method 2

Reaction Conditions
Reference
Preparation of benzyl 2-[4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1- methyl-6-oxo-1,6-dihydropyrimidin-2-yl]propan-2-yl]carbamate
Anonymous, IP.com Journal, 2012, 13,

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 °C → 5 °C
1.2 Solvents: Dichloromethane ;  90 - 180 min, 0 - 5 °C; 5 °C → 25 °C; 2 h, 20 - 25 °C
1.3 Reagents: p-Toluenesulfonic acid ,  Triethylamine Solvents: Dichloromethane ;  60 - 90 min, 20 - 25 °C; 60 - 70 min, 20 - 25 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
3.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Production Method 4

Reaction Conditions
1.1 -
1.2 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
2.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
2.3 Reagents: Triethylamine
3.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
3.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 6

Reaction Conditions
1.1 -
2.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
3.1 -
4.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
4.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
4.3 Reagents: Triethylamine
5.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
5.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 7

Reaction Conditions
1.1 Reagents: Hydroxylamine Solvents: Isopropanol
2.1 -
3.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
4.1 -
5.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
5.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
5.3 Reagents: Triethylamine
6.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
6.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 8

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
1.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 9

Reaction Conditions
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Production Method 10

Reaction Conditions
1.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
1.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
1.3 Reagents: Triethylamine
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  60 - 90 min, 5 - 10 °C; 10 °C → 25 °C; 1 h, 20 - 25 °C
2.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Production Method 12

Reaction Conditions
1.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
2.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Production Method 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
2.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
2.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 min, 20 - 30 °C; 30 °C → 60 °C; 15 - 20 min, 55 - 60 °C
1.2 30 min, 55 - 60 °C; 60 - 70 °C
1.3 Reagents: Acetic acid ;  30 min, 60 - 70 °C; 60 - 70 min, 60 - 70 °C; 30 - 90 min, 70 °C → 30 °C; 30 - 40 min, 25 - 30 °C
2.1 Reagents: Magnesium hydroxide ,  Sulfoxonium, trimethyl-, iodide (1:1) ;  30 °C → 95 °C; 95 °C → 30 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  20 - 30 °C; pH 0.5 - 1.5, 40 °C
2.3 Reagents: Sodium bisulfite Solvents: Water ;  60 - 90 min, 35 - 40 °C; 4 - 6 h, 25 - 30 °C
3.1 -
Reference
Crystalline forms of N-(2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates
Anonymous, IP.com Journal, 2014, 14, 1-6

Production Method 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Toluene
2.1 -
2.2 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Acetonitrile
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Production Method 16

Reaction Conditions
1.1 Reagents: Magnesium hydroxide Solvents: N-Methyl-2-pyrrolidone ,  Water
2.1 -
3.1 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine
3.2 Reagents: Glycolic acid ,  Hydrogen Catalysts: Palladium Solvents: Methanol
3.3 Reagents: Triethylamine
4.1 Reagents: 4-Methylmorpholine Solvents: Acetonitrile
4.2 Reagents: Potassium hydroxide Solvents: Acetic acid
Reference
Identification, Synthesis, and Strategy For Minimization of Potential Impurities Observed In Raltegravir Potassium Drug Substance
Patil, Gulabrao D.; et al, Organic Process Research & Development, 2012, 16(8), 1422-1429

Raltegravir potassium Raw materials

Raltegravir potassium Preparation Products

Raltegravir potassium Suppliers

Amadis Chemical Company Limited
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(CAS:871038-72-1)Raltegravir potassium
Order Number:A25486
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:18
Price ($):152.0/526.0
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:871038-72-1)Raltegravir potassium
Order Number:sfd4626
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:871038-72-1)雷特格韦钾
Order Number:LE25849425;LE764
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:50
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Raltegravir potassium

Raltegravir Potassium: A Comprehensive Overview

Raltegravir potassium, with the CAS number 871038-72-1, is a potent antiretroviral drug that has revolutionized the treatment of HIV infection. As a member of the integrase strand transfer inhibitor (INSTI) class, Raltegravir potassium has demonstrated exceptional efficacy in suppressing viral load and improving the quality of life for patients with HIV/AIDS. This article delves into the chemical properties, pharmacokinetics, clinical applications, and recent advancements in research related to Raltegravir potassium.

The chemical structure of Raltegravir potassium is characterized by its ability to inhibit the integrase enzyme, a critical component of the HIV lifecycle. By preventing the integration of viral DNA into the host genome, Raltegravir potassium effectively halts the replication of the virus. This mechanism of action makes it a cornerstone in combination antiretroviral therapy (cART), particularly for treatment-experienced patients who may have developed resistance to other classes of antiretroviral drugs.

Recent studies have highlighted the importance of Raltegravir potassium in achieving sustained virological suppression. A 2023 clinical trial published in *The Lancet* demonstrated that patients treated with Raltegravir potassium in combination with other antiretrovirals experienced a significant reduction in viral load within the first 4 weeks of therapy. This rapid response underscores its role as a first-line option in HIV management.

In terms of pharmacokinetics, Raltegravir potassium exhibits favorable bioavailability and a relatively short half-life, necessitating twice-daily administration. However, its efficacy is not compromised by food intake, making it a convenient option for patients. The drug is primarily metabolized in the liver via cytochrome P450 enzymes, with minimal renal excretion, which reduces the risk of nephrotoxicity compared to other antiretrovirals.

One of the most significant advancements in Raltegravir potassium research is its potential in preventing mother-to-child transmission (MTCT) of HIV. A 2022 study conducted in sub-Saharan Africa revealed that administering Raltegravir potassium to HIV-positive mothers during pregnancy and breastfeeding significantly reduced the risk of transmitting the virus to their infants. This finding has profound implications for global HIV prevention strategies.

Another area of active research involves optimizing dosing regimens for Raltegravir potassium. A 2023 phase III trial explored once-daily administration combined with other INSTIs and found comparable efficacy to twice-daily dosing, suggesting potential simplification of treatment regimens without compromising outcomes.

In conclusion, Raltegravir potassium remains a critical component of HIV therapy due to its potent antiviral activity and favorable safety profile. Ongoing research continues to uncover new applications and refine treatment strategies, ensuring that this drug remains at the forefront of HIV/AIDS management.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871038-72-1)Raltegravir potassium
A25486
Purity:99%/99%
Quantity:25g/100g
Price ($):152.0/526.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:871038-72-1)Raltegravir potassium
sfd4626
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email